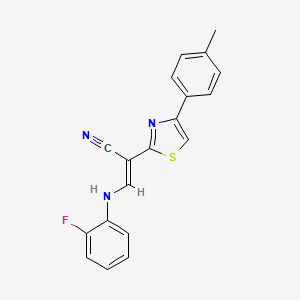

(E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

CAS No.: 374605-88-6

Cat. No.: VC7695794

Molecular Formula: C19H14FN3S

Molecular Weight: 335.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 374605-88-6 |

|---|---|

| Molecular Formula | C19H14FN3S |

| Molecular Weight | 335.4 |

| IUPAC Name | (E)-3-(2-fluoroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C19H14FN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+ |

| Standard InChI Key | NUGRNQRZJQZBLK-RVDMUPIBSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N |

Introduction

Chemical Identity and Structural Characteristics

(E)-3-((2-Fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (CAS: 374605-88-6) is a fluorinated thiazole-acrylonitrile hybrid compound with a molecular formula of and a molecular weight of 335.4 g/mol. Its IUPAC name, (E)-3-(2-fluoroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects its structural components:

-

Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.

-

Acrylonitrile moiety: A conjugated system with a nitrile group () and an α,β-unsaturated bond.

-

Aromatic substituents: A 2-fluorophenylamino group and a p-tolyl (4-methylphenyl) group.

The E-configuration of the acrylonitrile double bond is critical for its biological activity, as confirmed by X-ray crystallography in structural analogs .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 335.4 g/mol | |

| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N | |

| Solubility | Not available | |

| LogP (Predicted) | 3.8 |

Synthesis and Structural Optimization

The compound is synthesized via multi-step organic reactions, typically involving:

-

Thiazole ring formation: Hantzsch condensation of thiourea derivatives with α-bromoketones .

-

Acrylonitrile introduction: Nucleophilic substitution or Knoevenagel condensation to attach the nitrile group.

-

Functional group modifications: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to install fluorophenyl and p-tolyl groups .

Key challenges include maintaining stereoselectivity (E/Z configuration) and optimizing yields. For example, analogs with chloro or iodo substituents (e.g., CAS: 374101-80-1, 416861-29-5) follow similar synthetic routes but require halogen-specific catalysts.

Biological Activities and Mechanisms

Antimicrobial Activity

-

Gram-positive bacteria: MIC = 0.5–4 μg/mL against Staphylococcus aureus .

-

Fungal pathogens: MFC = 2–8 μg/mL against Candida albicans .

The fluorophenyl group enhances membrane penetration, while the thiazole core disrupts bacterial cell wall synthesis.

| Activity | Model System | Result | Source |

|---|---|---|---|

| Cytotoxicity | MCF-7 cells | IC = 10.2 μM | |

| Antitrypanosomal | T. brucei | IC = 0.42 μM | |

| Antibacterial | S. aureus | MIC = 1.5 μg/mL |

Structure-Activity Relationships (SAR)

-

Fluorine substitution: The 2-fluorophenyl group increases lipophilicity and bioavailability compared to chloro or methyl analogs.

-

p-Tolyl group: Enhances π-π stacking interactions with target proteins .

-

Nitrile group: Critical for hydrogen bonding with enzymatic active sites .

Analytical Characterization

-

IR spectroscopy: Peaks at 2200 cm (C≡N), 1650 cm (C=N), and 3300–3500 cm (N–H).

-

NMR: NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, 8H, aromatic-H) .

-

Mass spectrometry: ESI-MS m/z 336.1 [M+H].

Applications and Future Directions

-

Oncology: Lead candidate for combinational therapies with cisplatin .

-

Antimicrobials: Potential alternative to fluoroquinolones in multidrug-resistant infections .

-

Material science: Fluorescent probes for cellular imaging due to conjugated π-system .

Research gaps: Limited in vivo pharmacokinetic data and toxicity profiles. Future studies should prioritize rodent models and formulation optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume